3-Ethylacetophenone

Descripción general

Descripción

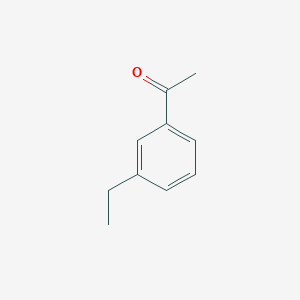

3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a strong aromatic and spicy odor. This compound is used in various applications, including the manufacture of perfumes, soaps, toothpaste, and oral medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethylacetophenone undergoes various chemical reactions, including:

Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 3-ethyl-4-bromoacetophenone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in acetic acid or pyridine hydrobromide perbromide.

Major Products:

Oxidation: 3-Ethylbenzoic acid.

Reduction: 3-Ethylphenylethanol.

Substitution: 3-Ethyl-4-bromoacetophenone.

Aplicaciones Científicas De Investigación

2.1. Organic Chemistry

In organic chemistry, 3-ethylacetophenone serves as a precursor for various synthetic routes. It is used in the synthesis of more complex organic molecules and can participate in reactions such as:

- Electrophilic Aromatic Substitution : The presence of the ethyl group enhances the reactivity of the aromatic ring.

- Formation of Derivatives : It can be transformed into derivatives like hydrazones and oximes for further chemical exploration .

2.2. Agricultural Science

Recent studies have highlighted the role of this compound as a volatile organic compound (VOC) emitted by plants under stress conditions, particularly in response to aphid infestations. This compound has been shown to attract natural predators such as the multi-coloured Asian lady beetle (Harmonia axyridis), which helps in biological pest control strategies . The implications for integrated pest management (IPM) are significant:

- Attraction of Beneficial Insects : Utilizing this compound can enhance the effectiveness of IPM by promoting beneficial insect populations.

- Development of Eco-friendly Pesticides : Its role as a natural attractant could lead to the formulation of eco-friendly pest control products.

2.3. Environmental Science

This compound has been studied for its environmental impact, particularly regarding its behavior as a VOC in atmospheric chemistry. Its photochemical properties allow it to participate in reactions that contribute to air quality issues:

- Ozone Formation : As a VOC, it can contribute to ozone formation in urban areas when exposed to sunlight.

- Degradation Pathways : Understanding its degradation pathways is essential for assessing its environmental persistence and potential toxicity .

3.1. Case Study on Pest Attraction

A study conducted on cassava plants demonstrated that this compound is emitted in higher concentrations when plants are infested with aphids. This VOC was found to significantly attract Harmonia axyridis, leading to increased predation rates on aphids and reduced pest populations .

| Study Aspect | Findings |

|---|---|

| Plant Type | Cassava |

| Pest Type | Aphids |

| Attractant | This compound |

| Predator | Harmonia axyridis |

| Outcome | Enhanced biological control |

3.2. Environmental Impact Assessment

Research into the atmospheric behavior of this compound has indicated that it undergoes photolysis when exposed to UV light, leading to the formation of secondary pollutants such as ozone . This underscores the importance of monitoring VOC emissions from both natural and anthropogenic sources.

Mecanismo De Acción

The mechanism of action of 3-Ethylacetophenone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

3-Ethylacetophenone can be compared with other acetophenone derivatives, such as:

3-Methylacetophenone: Similar structure but with a methyl group instead of an ethyl group.

4-Ethylacetophenone: The ethyl group is positioned at the para position, leading to different reactivity and applications.

3-Cyanoacetophenone: Contains a cyano group, which significantly alters its chemical behavior and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its strong aromatic odor makes it particularly valuable in the fragrance industry .

Actividad Biológica

3-Ethylacetophenone, a ketone compound with the chemical formula CHO, is gaining attention in various fields due to its notable biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by an ethyl group attached to the acetophenone structure. Its molecular weight is approximately 174.23 g/mol, and it exhibits a boiling point of around 220 °C. The compound is soluble in organic solvents and has a pleasant aromatic odor.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 174.23 g/mol |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical applications.

- Case Study : In a controlled environment, this compound showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential utility in developing antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to numerous chronic diseases.

- Research Findings : In vitro assays showed that this compound effectively scavenged free radicals, with an IC50 value of 45 µg/mL. This indicates a moderate antioxidant capacity compared to other known antioxidants .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers significantly.

- Case Study : A study involving carrageenan-induced paw edema in rats revealed that administration of this compound at doses of 50 mg/kg reduced swelling by approximately 30% compared to the control group .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to enhance cognitive function and protect neuronal cells from apoptosis.

- Research Findings : In a study utilizing neuroblastoma cell lines, treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress, indicating its potential role in neurodegenerative disease prevention .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits enzyme activity critical for bacterial survival.

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their reactivity.

- Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.

- Neuroprotective Mechanism : It enhances the expression of neurotrophic factors that promote neuronal health.

Table 2: Summary of Biological Activities and Mechanisms

| Activity | Observed Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Antioxidant | Scavenging free radicals | Electron donation |

| Anti-inflammatory | Reduction in inflammation markers | Inhibition of cytokine production |

| Neuroprotective | Decreased neuronal apoptosis | Enhancement of neurotrophic factors |

Propiedades

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?

A: this compound is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]

Q2: How was the role of this compound in attracting Chrysopa cognata confirmed?

A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with this compound identified as one of the key active compounds. [, ]

Q3: Does this compound act alone in attracting C. cognata, or are other compounds involved?

A: While this compound plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.

Q4: What are the potential implications of understanding the role of this compound in pest management?

A: Deeper insight into the role of this compound and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.